molecular formula C15H14ClN3O3 B12469466 4-(2-chloro-4-nitrophenoxy)-N,N'-dimethylbenzenecarboximidamide

4-(2-chloro-4-nitrophenoxy)-N,N'-dimethylbenzenecarboximidamide

Cat. No.: B12469466
M. Wt: 319.74 g/mol
InChI Key: SHTPOWOFMOQKPY-UHFFFAOYSA-N
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Description

4-(2-chloro-4-nitrophenoxy)-N,N’-dimethylbenzenecarboximidamide is a synthetic organic compound characterized by the presence of a chlorinated nitrophenoxy group and a dimethylbenzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-4-nitrophenoxy)-N,N’-dimethylbenzenecarboximidamide typically involves multiple steps. One common route includes the nitration of a chlorinated phenol to introduce the nitro group, followed by the formation of the phenoxy linkage and subsequent amidation to introduce the dimethylbenzenecarboximidamide group . The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-chloro-4-nitrophenoxy)-N,N’-dimethylbenzenecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of functionalized phenoxy compounds .

Scientific Research Applications

4-(2-chloro-4-nitrophenoxy)-N,N’-dimethylbenzenecarboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-chloro-4-nitrophenoxy)-N,N’-dimethylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit viral replication by targeting viral RNA polymerase or other essential proteins . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(2-chloro-4-nitrophenoxy)-N,N’-dimethylbenzenecarboximidamide can be compared with other similar compounds, such as:

The uniqueness of 4-(2-chloro-4-nitrophenoxy)-N,N’-dimethylbenzenecarboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H14ClN3O3

Molecular Weight

319.74 g/mol

IUPAC Name

4-(2-chloro-4-nitrophenoxy)-N,N'-dimethylbenzenecarboximidamide

InChI

InChI=1S/C15H14ClN3O3/c1-17-15(18-2)10-3-6-12(7-4-10)22-14-8-5-11(19(20)21)9-13(14)16/h3-9H,1-2H3,(H,17,18)

InChI Key

SHTPOWOFMOQKPY-UHFFFAOYSA-N

Canonical SMILES

CNC(=NC)C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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